Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Overview
Description
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that tetrahydroquinoline derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Tetrahydroquinoline derivatives can interact with their targets in different ways, leading to various biological effects .
Biochemical Pathways
Tetrahydroquinoline derivatives can influence a variety of biochemical pathways depending on their specific substitutions .
Result of Action
Tetrahydroquinoline derivatives can have various effects at the molecular and cellular levels, depending on their specific substitutions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride . These factors can include temperature, pH, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxylate: Another derivative with similar structural features but different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride (MTHQ HCl) is a compound of significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article delves into the biological activities associated with MTHQ HCl, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- Structural Characteristics : MTHQ HCl features a tetrahydroquinoline skeleton, which includes a bicyclic system comprising both a quinoline and a saturated cyclohexane ring. The carboxylate group at the 7-position enhances its biological reactivity.
MTHQ HCl exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria .
- Receptor Interaction : MTHQ HCl may bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity. This interaction can influence various physiological processes.
Biological Activities
Research highlights several notable biological activities of MTHQ HCl:
- Antimicrobial Activity : MTHQ HCl has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : The compound has shown potential neuroprotective activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Properties : Preliminary studies indicate that MTHQ HCl may possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory conditions.
Case Studies and Research Findings
- Inhibition of NDM-1 :
- Neuroprotective Potential :
-
Antimicrobial Efficacy :
- In vitro tests revealed that MTHQ HCl exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of MTHQ HCl compared to related compounds:
Compound Name | Antimicrobial Activity | Neuroprotective Effects | Enzyme Inhibition |
---|---|---|---|
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate HCl | Yes | Yes | Yes |
Methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate HCl | Moderate | Yes | Moderate |
Other Tetrahydroquinoline Derivatives | Variable | Yes | Variable |
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,12H,2-3,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTRFBFFJPJTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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